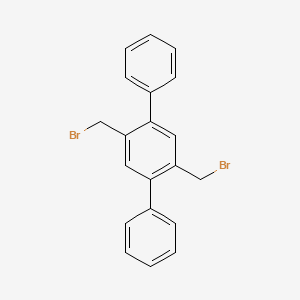

2',5'-Bis(bromomethyl)-p-terphenyl

Description

2',5'-Bis(bromomethyl)-p-terphenyl is a brominated aromatic compound featuring a p-terphenyl backbone (three linearly fused benzene rings) with bromomethyl (–CH₂Br) substituents at the 2' and 5' positions. The bromomethyl groups serve as reactive sites for further functionalization, enabling cross-linking or polymerization .

Key structural attributes include:

- Molecular formula: C₂₀H₁₆Br₂.

- Extended conjugation: The terphenyl core provides a rigid, planar structure, which may influence optical properties and intermolecular interactions.

- Substituent positioning: Bromomethyl groups at the 2' and 5' positions create steric and electronic effects distinct from para-substituted analogs.

Properties

CAS No. |

135078-57-8 |

|---|---|

Molecular Formula |

C20H16Br2 |

Molecular Weight |

416.1 g/mol |

IUPAC Name |

1,4-bis(bromomethyl)-2,5-diphenylbenzene |

InChI |

InChI=1S/C20H16Br2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-12H,13-14H2 |

InChI Key |

CNUKTVGASNTASU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2CBr)C3=CC=CC=C3)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

4,4'-Bis(bromomethyl)-1,1'-biphenyl

- Molecular formula : C₁₄H₁₂Br₂.

- Molecular weight : 340.05 g/mol.

- Substituents : Bromomethyl groups at the 4 and 4' positions of a biphenyl core.

- Physical properties : Melting point 170–173°C; solid at ambient temperature; soluble in chloroform .

- Structural features :

- Applications : Intermediate in organic synthesis, particularly for polymers or ligands.

Comparison with 2',5'-Bis(bromomethyl)-p-terphenyl :

2,5-Bis(4-bromophenyl)-p-xylene

- Molecular formula : C₂₀H₁₆Br₂.

- Molecular weight : 416.1 g/mol.

- Substituents : Two 4-bromophenyl groups attached to a p-xylene backbone.

- Structural features :

- Applications: Potential use in liquid crystals or as a monomer for high-performance polymers.

Comparison with this compound :

- The terphenyl compound contains bromomethyl (–CH₂Br) groups, which are more reactive than bromophenyl (–C₆H₄Br) groups. This makes the former more suitable for nucleophilic substitution reactions.

- The xylene derivative lacks bromomethyl reactivity but offers enhanced solubility in non-polar solvents due to its alkyl backbone.

1,3,5-Tris(bromomethyl)benzene

- Molecular formula : C₉H₇Br₃.

- Molecular weight : 345.88 g/mol.

- Substituents : Three bromomethyl groups at the 1, 3, and 5 positions of a benzene ring.

- Structural features :

- Applications : Cross-linking agent in polymer chemistry.

Comparison with this compound :

- The terphenyl compound has fewer bromomethyl groups (two vs. three) but a larger aromatic core, balancing reactivity and structural rigidity.

- The terphenyl’s elongated structure may facilitate anisotropic charge transport in materials.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Crystal Packing : The terphenyl derivative’s Br···Br interactions likely form complex 3D networks, as seen in related compounds like (bromomethyl)-p-dibromobenzene, which exhibits ribbons of Br₄ quadrilaterals . This contrasts with the layered structures of biphenyl analogs.

- Thermal Stability : Higher molecular weight and extended conjugation in terphenyl derivatives may improve thermal resistance compared to smaller analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.